N-(1-Hydroxypropan-2-yl)formamide
Description
Structure
3D Structure
Properties
CAS No. |
64505-48-2 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)formamide |
InChI |
InChI=1S/C4H9NO2/c1-4(2-6)5-3-7/h3-4,6H,2H2,1H3,(H,5,7) |
InChI Key |
ZEUHEBVQCRZUER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for N 1 Hydroxypropan 2 Yl Formamide
Direct N-Formylation Approaches
Direct N-formylation involves the introduction of a formyl group (–CHO) onto the nitrogen atom of 1-aminopropan-2-ol (B43004). This is the most straightforward pathway to N-(1-hydroxypropan-2-yl)formamide and can be accomplished using various C1 electrophiles and catalytic systems.
Utilization of C1 Sources in N-Formylation
A variety of reagents can serve as the source of the formyl carbon. The choice of C1 source impacts the reaction conditions, efficiency, and environmental footprint of the synthesis.
Formic acid is a common, inexpensive, and direct formylating agent. The reaction with an amine, such as 1-aminopropan-2-ol, is a condensation reaction that produces water as a byproduct. To drive the equilibrium towards the formamide (B127407) product, water is typically removed, often by azeotropic distillation using a Dean-Stark trap with a solvent like toluene (B28343). livescience.iorsc.org This method is advantageous due to its simplicity and the high chemoselectivity for N-formylation over O-formylation, leaving the hydroxyl group of the amino alcohol intact. livescience.iorsc.org
Alternative conditions include performing the reaction under solvent-free conditions at elevated temperatures (e.g., 80 °C), which can provide good to excellent yields. rsc.org While using excess formic acid as the solvent can be done, it may lead to lower yields compared to stoichiometric amounts in a non-polar solvent. livescience.iorsc.org
Another highly effective, albeit moisture-sensitive, formylating agent is acetic formic anhydride (B1165640) (AFA). rsc.org It is often generated in situ from formic acid and acetic anhydride and reacts rapidly with amines at low temperatures to give nearly quantitative yields of the corresponding formamides. rsc.org
Table 1: Comparison of Formic Acid-Based N-Formylation Methods
| Formylating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Formic Acid | Reflux in toluene with Dean-Stark trap | Inexpensive, chemoselective, good yields | Requires water removal |
| Formic Acid | Solvent-free, 80 °C | Simple, avoids solvent waste | May require higher temperatures |
| Acetic Formic Anhydride | In situ generation, low temperature | Very high yields, rapid reaction | Reagent is moisture-sensitive |
Carbon monoxide represents an atom-economical C1 source for formamide synthesis. Industrial production of some formamides relies on the direct carbonylation of amines. rsc.org This process typically involves reacting the amine with CO under high pressure and temperature, often in the presence of a catalyst such as an alkoxide (e.g., sodium methylate in methanol). rsc.orgrsc.org While efficient, the high toxicity of carbon monoxide and the need for specialized high-pressure equipment are significant drawbacks that limit its use in standard laboratory settings. rsc.org The application to 1-aminopropan-2-ol would follow the general principle of amine carbonylation to yield the desired this compound.
With the surplus of glycerol (B35011) from biodiesel production, its use as a renewable feedstock is of great interest. Glycerol derivatives, such as 1,3-dihydroxyacetone (B48652) (DHA), glyceraldehyde, and glycolic acid, can serve as sustainable carbonyl sources for the N-formylation of amines. This transformation proceeds through a catalytic C–C bond cleavage pathway. For example, using a copper-zirconium catalyst supported on zeolite (CuZr/5A) with an oxidant like H₂O₂, glycerol derivatives can effectively formylate amines, including anilines, with good yields. livescience.io Isotopic labeling studies have confirmed that the carbonyl carbon of the resulting formamide originates from the glycerol derivative. This method represents an innovative way to convert biomass-derived platform molecules into valuable nitrogen-containing compounds.
Catalytic Systems in N-Formylation Reactions
Catalysis is central to developing efficient, selective, and sustainable N-formylation protocols. Various catalysts have been employed to activate the C1 source or the amine, often enabling milder reaction conditions and improving yields.
Acid Catalysts : Both Brønsted and Lewis acids are effective. Systems like silica-supported sulfuric acid or metal salts such as ZnO, ZnCl₂, and FeCl₃ can catalyze the formylation of amines with formic acid under solvent-free conditions. rsc.org
Molecular Iodine : Iodine has been demonstrated as a simple, low-cost, and environmentally friendly catalyst for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions. It is believed to work by generating HI in situ, which protonates the formic acid, making it more susceptible to nucleophilic attack by the amine.
Nanocatalysts : Heterogeneous nanocatalysts are advantageous due to their high surface area, stability, and reusability. Examples include cerium(IV) oxide (nano-CeO₂), magnesium oxide (nano-MgO), and bimetallic nanoparticles like AuPd–Fe₃O₄, which can catalyze formylation using sources like formic acid or methanol (B129727).
Metal-Organic Frameworks (MOFs) : Porous materials like Zr-based MOFs have been used as solid acid catalysts for the N-formylation of amines with formic acid, demonstrating activity that depends on the structure and acidity of the active sites.
Transition Metal Complexes : Homogeneous catalysts, particularly those based on ruthenium, are highly effective for N-formylation using C1 sources like methanol or CO₂/H₂. rsc.org Copper-based catalysts have also been developed for the N-formylation of amines with methanol or glycerol derivatives.
Table 2: Overview of Catalytic Systems for N-Formylation
| Catalyst Type | C1 Source(s) | Key Features |
|---|---|---|
| Lewis/Brønsted Acids | Formic Acid | Inexpensive, effective under solvent-free conditions |
| Molecular Iodine | Formic Acid | Low-cost, metal-free, mild conditions |
| Nanocatalysts (e.g., nano-CeO₂) | Formic Acid, Methanol | High efficiency, reusable, stable |
| Metal-Organic Frameworks | Formic Acid | Tunable porosity and acidity, heterogeneous |
| Ruthenium Complexes | Methanol, CO₂/H₂ | High activity, sustainable C1 sources |
| Copper Catalysts | Methanol, Glycerol Derivatives | Enables use of biomass-derived feedstocks |
Indirect Synthetic Pathways via Precursors and Functional Group Transformations
Indirect routes to this compound involve the synthesis of a precursor molecule followed by a functional group transformation.
Aminolysis is a straightforward and common method for forming amides. This reaction involves the treatment of an ester, such as methyl formate (B1220265) or ethyl formate, with an amine. In the context of this compound synthesis, 2-amino-1-propanol would be reacted with a suitable formic acid ester. This method is often one of the most direct ways to synthesize formamides, though it may require heating. nih.gov
Reductive amination is a powerful tool for C-N bond formation, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. mdpi.com The Leuckart reaction is a classic example, using formamide or formic acid as both the nitrogen source and the reducing agent to convert aldehydes and ketones to amines. mdpi.comgoogle.com
More recently, methodologies have been developed for the direct synthesis of N-formamides by integrating the reductive amination of carbonyl compounds with CO₂ fixation. nih.govnih.govresearchgate.net A ruthenium-based catalyst supported on a metal-organic framework (Ru/MFM-300(Cr)) has been shown to effectively catalyze the one-pot reaction of carbonyl compounds, ammonia, CO₂, and H₂ to yield N-formamides. nih.govnih.govresearchgate.net This approach is highly versatile and represents a significant advance in atom economy for formamide synthesis. nih.gov
Table 2: Reductive Amination for N-Formamide Synthesis
| Catalyst | Reactants | Key Features | Reference |
|---|
To obtain enantiomerically pure this compound, a chiral precursor is essential. L-Alaninol, also known as (S)-2-aminopropan-1-ol, is the direct chiral precursor for the (S)-enantiomer of the target molecule. nih.gov L-Alaninol can be synthesized by the reduction of the amino acid L-alanine or its esters using reducing agents like sodium borohydride (B1222165). chemicalbook.com
Once L-Alaninol is obtained, the final step is formylation. This can be achieved using various formylating agents. wikipedia.org A common and effective method is the reaction with formic acid, often in the presence of a dehydrating agent or by refluxing with azeotropic removal of water. mdpi.com Another approach is to use acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, providing a highly reactive formylating agent that works efficiently at low temperatures. mdpi.com Heating L-alanine directly with formamide has also been shown to produce N-formyl-L-alanine, demonstrating a direct conversion route. google.com
Transformations Involving Protected Amine and Hydroxyl Functionalities
The synthesis of this compound and related structures often necessitates the use of protecting groups to mask the reactive amine and hydroxyl functionalities. Amines are nucleophilic and basic, making them susceptible to a wide range of reagents, including those used for oxidation, alkylation, and reactions with carbonyl compounds. researchgate.net Consequently, their protection is a critical step in multi-step syntheses to prevent unwanted side reactions. researchgate.net
A common strategy involves the protection of the amine, followed by reactions on other parts of the molecule, and concluding with a deprotection step. For instance, a carbamate (B1207046) protecting group like Carboxybenzyl (Cbz) can be used to protect the amine functionality. This allows for selective transformations, such as the reduction of a nearby ester to a primary alcohol, without interference from the amine. An example of this strategy is seen in the synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, where an ester is reduced to a hydroxyethyl (B10761427) group while the amine is protected as a Cbz-carbamate. mdpi.com This protected intermediate provides a stable platform for further modifications. mdpi.com
The hydroxyl group can also be protected, often as an ether or a silyl (B83357) ether, to prevent its participation in undesired reactions. Once the desired transformations are complete, these protecting groups are removed under specific conditions that leave the newly formed amide intact. The choice of protecting groups for both the amine and hydroxyl moieties is crucial and depends on their stability to the reaction conditions employed in subsequent steps and the conditions required for their eventual removal.
Stereoselective Synthesis of this compound and Related N-Hydroxyalkyl Amides
Achieving stereochemical control is a paramount challenge in the synthesis of chiral molecules like this compound. The development of stereoselective methods ensures the production of a single, desired stereoisomer, which is critical for applications in fields such as pharmaceuticals and materials science. numberanalytics.com Various strategies, including the use of chiral auxiliaries, reagent-controlled methods, and asymmetric catalysis, have been developed to synthesize enantiomerically pure N-hydroxyalkyl amides.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiopure product. numberanalytics.com This approach has been successfully applied to the synthesis of chiral amides and their precursors.
Evans auxiliaries, derived from amino acids, are a prominent class of chiral auxiliaries used in asymmetric synthesis. youtube.com For example, an oxazolidinone auxiliary can be acylated and then subjected to a diastereoselective alkylation reaction. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. youtube.com Subsequent cleavage of the auxiliary, often via reduction with agents like lithium borohydride or lithium aluminum hydride, releases the chiral product, such as a chiral alcohol or amine, and regenerates the auxiliary for potential reuse. numberanalytics.comyoutube.com This method provides a reliable pathway to enantiomerically enriched building blocks that can be converted to the target N-hydroxyalkyl formamide.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type | Typical Application |
|---|---|---|
| Evans Oxazolidinones | Amino acid-derived | Asymmetric alkylations, aldol (B89426) reactions numberanalytics.comyoutube.com |
| Camphor-derived auxiliaries | Terpene-derived | Diels-Alder reactions, aldol reactions numberanalytics.com |
| Amino acid-derived auxiliaries | Amino acid-derived | Asymmetric alkylations, aldol reactions numberanalytics.com |
Reagent-Controlled Diastereoselective and Enantioselective Methods
In reagent-controlled synthesis, the stereochemical outcome is dictated by a chiral reagent that is not covalently attached to the substrate. This category includes the use of chiral reducing agents, chiral bases, or specific coupling reagents that promote racemization-free amide bond formation. rsc.org
Asymmetric transfer hydrogenation is one such powerful technique. The reduction of α-amido-β-keto esters using a chiral catalyst and a hydrogen source can produce anti-β-hydroxy-α-amido esters with high diastereoselectivity and enantioselectivity. nih.gov This method is operationally simple and provides access to key structural motifs present in N-hydroxyalkyl amides. nih.gov
Furthermore, the development of racemization-free coupling reagents is essential for peptide synthesis and the formation of chiral amides from chiral amino acids. rsc.org Reagents such as T3P (Propylphosphonic Anhydride) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are designed to activate carboxylic acids for amidation while minimizing the loss of stereochemical integrity at the α-carbon. rsc.org
Table 2: Selected Reagent-Controlled Methods for Chiral Amide Synthesis
| Method | Reagent/Catalyst System | Product Type | Selectivity |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex / Formic Acid | anti-β-hydroxy-α-amido esters | Good to excellent dr and ee nih.gov |
| NiH-Catalyzed Hydroamidation | NiH / Chiral BOX ligand / Dioxazolone | Enantioenriched vicinal diamines and β-amino amides | Up to 99% ee rsc.org |
Asymmetric Catalysis in N-Hydroxyalkyl Formamide Synthesis
Asymmetric catalysis represents one of the most efficient and elegant strategies for synthesizing chiral compounds. chiralpedia.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both transition-metal catalysis and organocatalysis have been employed to create chiral amides and related structures. chiralpedia.com
Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful tool. chiralpedia.com For example, chiral N-formamides derived from L-pipecolinic acid have been shown to be highly effective catalysts for the asymmetric reduction of ketones, providing access to chiral alcohols with high enantioselectivity. rsc.org Similarly, chiral phosphoric acids, a type of Brønsted acid catalyst, can mediate asymmetric cyclodehydration reactions to produce atropisomeric heterocycles with high enantiomeric ratios. nih.gov Squaramide-based bifunctional catalysts have also been successfully used in domino reactions to construct complex chiral molecules containing oxazolidine (B1195125) rings. uva.es
Transition metal catalysis offers another versatile avenue. Copper-catalyzed reductive relay hydroaminocarbonylation of allylic benzoates with hydroxylamine (B1172632) electrophiles provides a modular route to γ-chiral amides with excellent enantioselectivity. nih.gov Nickel-catalyzed hydroamidation of alkenyl amides is another effective method for preparing enantioenriched β-amino amides. rsc.org These catalytic methods provide direct and atom-economical pathways to valuable chiral building blocks for more complex targets.
Table 3: Examples of Asymmetric Catalysis in Chiral Amide Synthesis
| Catalysis Type | Catalyst Example | Reaction Type |
|---|---|---|
| Organocatalysis | Chiral N-formamide | Asymmetric reduction of ketones rsc.org |
| Organocatalysis | Chiral Phosphoric Acid (e.g., TRIP) | Atroposelective cyclodehydration nih.gov |
| Organocatalysis | Hydroquinine derived squaramide | Asymmetric N,O-acetalization/aza Michael addition uva.es |
| Transition Metal Catalysis | Copper / (R)-DTBM-Segphos | Enantioselective reductive relay hydroaminocarbonylation nih.gov |
Mechanistic Investigations of Chemical Reactions Involving N 1 Hydroxypropan 2 Yl Formamide
Reaction Pathways and Kinetic Analysis
The reactivity of N-(1-Hydroxypropan-2-yl)formamide is governed by the interplay of its two functional groups: the formamide (B127407) and the secondary alcohol. This section explores the various reaction pathways this molecule can undergo, drawing parallels with simpler formamide analogues where specific data for the title compound is unavailable.
Decomposition Pathways of Formamide Analogues: Theoretical and Experimental Studies
The thermal and catalytic decomposition of formamides can proceed through several key pathways, including decarbonylation, dehydrogenation, and dehydration. While specific kinetic and mechanistic data for this compound are scarce, extensive theoretical and experimental studies on formamide (NH₂CHO) provide a foundational understanding of these processes. researchgate.netnih.govnih.govresearchgate.net
Theoretical calculations, such as those employing coupled-cluster theory and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, have been instrumental in mapping the potential energy surfaces for formamide decomposition. researchgate.netnih.gov These studies indicate that the primary decomposition channels have energy barriers in the range of 73-78 kcal/mol. researchgate.netnih.gov
Table 1: Calculated Energy Barriers for Formamide Decomposition Pathways
| Decomposition Pathway | Products | Energy Barrier (kcal/mol) |
|---|---|---|
| Decarbonylation | NH₃ + CO | ~73-78 |
| Dehydrogenation | HNCO + H₂ | ~73-78 |
| Dehydration | HCN + H₂O | ~73-78 |
This table presents theoretically calculated energy barriers for the decomposition of formamide, which serves as a model for this compound. researchgate.netnih.gov
The elimination of carbon monoxide from formamides is a significant decomposition route. For the parent formamide, theoretical studies suggest that decarbonylation is not a simple, one-step process. Instead, it is proposed to occur via a two-step pathway involving a carbene isomer, aminohydroxymethylene (NH₂COH), as a crucial intermediate. researchgate.netnih.gov This pathway is found to be energetically more favorable than a single-step elimination. researchgate.net Recent research has also explored the catalytic decarbonylation of N-substituted formamides using organometallic catalysts, such as those based on lanthanum and ruthenium, which can facilitate the formation of amines and carbon monoxide under milder conditions. rsc.orgorganic-chemistry.org
In the context of this compound, a similar decarbonylation would be expected to yield 2-aminopropan-1-ol and carbon monoxide. The presence of the hydroxyl group might influence the reaction mechanism, potentially through intramolecular interactions or by affecting the stability of intermediates.
Dehydrogenation of formamides leads to the formation of isocyanates and molecular hydrogen. For formamide itself, H₂ loss is predicted to be a one-step process, though a two-step process can be competitive. researchgate.netnih.gov In contrast to decarbonylation, the one-step dehydrogenation is generally less favored. researchgate.net However, catalytic dehydrogenation of secondary formamides to isocyanates has been achieved using reagents like diethyl azodicarboxylate or palladium catalysts. rsc.org These reactions can sometimes be accompanied by subsequent reactions, such as the in-situ reaction of the resulting amine (from decarbonylation) with the isocyanate to form ureas. rsc.org
For this compound, dehydrogenation would produce 1-hydroxypropan-2-yl isocyanate. The reactivity of this isocyanate would be of interest, as the neighboring hydroxyl group could potentially engage in intramolecular cyclization.
Dehydration of formamides results in the formation of isonitriles (isocyanides). thieme-connect.comresearchgate.netnih.govresearchgate.net This reaction is a common synthetic route to isocyanides and is typically achieved using dehydrating agents like phosphorus oxychloride, phosgene, or triphenylphosphine/iodine. thieme-connect.comresearchgate.netnih.govresearchgate.net Theoretical studies on formamide indicate that dehydration to form hydrogen cyanide (HCN) and water is a multi-step process that proceeds through a formimic acid conformer. researchgate.netnih.gov This pathway is particularly favored in the low-temperature regime. researchgate.net The presence of water molecules has been shown to catalytically lower the energy barrier for dehydration. nih.gov
In the case of this compound, dehydration would lead to the formation of 1-hydroxypropan-2-yl isocyanide. However, a more prominent dehydration pathway for this specific molecule involves the intramolecular cyclization of the β-hydroxy amide moiety, which is discussed in section 3.1.3. The dehydration of the alcohol function itself to form an alkene is another possibility under acidic conditions, following typical alcohol dehydration mechanisms (E1 or E2). libretexts.orgyoutube.com
Radical-Mediated Reaction Mechanisms
While less common than thermal decomposition, radical-mediated reactions of formamides can also occur. The irradiation of formamide can lead to excited states that decompose into reactive nitrogen- and carbon-centered radical species. researchgate.net The study of the reactions of methyl radicals with formamide and its N-methylated derivatives provides some insight into potential radical pathways. nih.gov
For this compound, radical reactions could be initiated at several sites. For instance, a radical could be generated on the formyl group, on the nitrogen, or on the carbon backbone. The presence of the hydroxyl group could also influence radical reactivity, potentially leading to intramolecular hydrogen abstraction or other radical-driven cyclizations. Studies on the radical cyclization of N-hydroxy-N-(2-oxoalkyl) amides, while not a direct analogue, suggest that radical pathways can lead to the formation of heterocyclic structures. researchgate.netresearchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization of N 1 Hydroxypropan 2 Yl Formamide
Structural Elucidation Techniques
A combination of spectroscopic methods is employed to unambiguously determine the structure of N-(1-Hydroxypropan-2-yl)formamide. Each technique provides unique insights into the molecular framework and the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework. Due to hindered rotation around the amide C-N bond, a common feature in formamides, some signals may appear as duplicates or be broadened, corresponding to the cis and trans conformers. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Formyl Proton (-CHO): A signal, likely a singlet or a doublet if coupled to the N-H proton, would appear in the downfield region, typically around 8.0-8.5 ppm. researchgate.net
N-H Proton: The amide proton signal is expected between 7.5 and 8.5 ppm and may exhibit broadening due to chemical exchange and quadrupolar coupling with the nitrogen atom.
Methine Proton (-CH-): The proton on the carbon bearing the nitrogen would likely appear as a multiplet in the range of 3.5-4.5 ppm, due to coupling with the adjacent methyl and methylene (B1212753) protons.
Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and would be expected to show separate signals, likely as a multiplet, in the 3.0-4.0 ppm region.
Hydroxyl Proton (-OH): The hydroxyl proton signal is typically broad and can appear over a wide range of chemical shifts, depending on the solvent and concentration.
Methyl Protons (-CH₃): A doublet is expected for the methyl group protons, appearing in the upfield region, likely around 1.0-1.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Carbonyl Carbon (C=O): The formyl carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between 160 and 170 ppm. rsc.org
Methine Carbon (-CH-): The carbon atom attached to the nitrogen is anticipated to appear in the range of 45-60 ppm.
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group would likely be found in the 60-70 ppm range.
Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, around 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 160-170 |
| Formyl (CHO) | 8.0-8.5 | - |
| N-H | 7.5-8.5 | - |
| Methine (CH-N) | 3.5-4.5 | 45-60 |
| Methylene (CH₂OH) | 3.0-4.0 | 60-70 |
| Hydroxyl (OH) | Variable | - |
| Methyl (CH₃) | 1.0-1.5 | 15-25 |
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups: the hydroxyl group, the secondary amide linkage, and the alkyl backbone.
O-H Stretching: A broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. acs.org
N-H Stretching: A moderate to sharp absorption band for the N-H stretch of the secondary amide should appear around 3300-3500 cm⁻¹. spectroscopyonline.com This peak might overlap with the broad O-H band.
C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the propyl group will be observed in the 2850-3000 cm⁻¹ region.
C=O Stretching (Amide I Band): A strong, sharp absorption peak, characteristic of the carbonyl group in a secondary amide, is expected between 1630 and 1680 cm⁻¹. spectroscopyonline.comresearchgate.net This is one of the most diagnostic peaks in the spectrum.
N-H Bending (Amide II Band): This band, arising from a combination of N-H in-plane bending and C-N stretching vibrations, is anticipated to be strong and appear in the 1510-1570 cm⁻¹ range. researchgate.net
C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the primary alcohol is expected to produce a moderate to strong absorption in the 1000-1260 cm⁻¹ region.
N-H Wagging (Amide V Band): A broad band corresponding to the out-of-plane N-H wag may be observed around 600-750 cm⁻¹. chemicalbook.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Amide (-NH-) | N-H Stretch | 3300-3500 | Moderate, Sharp |
| Alkyl (C-H) | C-H Stretch | 2850-3000 | Moderate |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1630-1680 | Strong, Sharp |
| Amide (-NH-) | N-H Bend (Amide II) | 1510-1570 | Strong |
| Alcohol (C-O) | C-O Stretch | 1000-1260 | Moderate-Strong |
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 117.15 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 117.
The fragmentation of this compound is expected to proceed through several characteristic pathways for alcohols and amides. libretexts.org
Alpha-Cleavage: This is a common fragmentation pathway for both alcohols and amides. youtube.comlibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom or the oxygen atom can occur.
Cleavage between the methine carbon and the methylene carbon would lead to the formation of a resonance-stabilized cation at m/z 87 or a fragment at m/z 30.
Cleavage of the methyl group from the methine carbon would result in a fragment at m/z 102.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation of alcohols, which would lead to a peak at m/z 99. youtube.com
Amide Fragmentation: Cleavage of the amide bond can lead to the formation of a formyl cation (m/z 29) or a protonated 2-aminopropan-1-ol cation (m/z 88).
Tandem mass spectrometry (MS/MS) could be employed to further fragment the primary ions, providing more detailed structural information and confirming the proposed fragmentation pathways.
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. ssbodisha.ac.in If this compound can be obtained as a single crystal of sufficient quality, XRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding patterns involving the amide and hydroxyl groups. nih.gov Such an analysis would also definitively establish the conformation of the molecule in the solid state. However, as many simple, low molecular weight, and highly functionalized organic molecules are often liquids or low-melting solids at room temperature, obtaining suitable crystals can be challenging. Currently, there is no publicly available crystal structure data for this compound.
Chromatographic and Separation Techniques
Chromatographic methods are essential for the separation and purity assessment of synthesized compounds. Given the polar nature of this compound, specific chromatographic techniques are required for its effective analysis.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for determining the purity of non-volatile organic compounds. eag.com For the analysis of the polar this compound, several approaches can be considered.
Reversed-Phase (RP) HPLC/UHPLC: While conventional C18 columns might provide limited retention due to the compound's polarity, modern reversed-phase columns with polar-embedded or polar-endcapped functionalities could be suitable. youtube.com A mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient with an acidic modifier like formic acid would likely be effective. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds. chromatographyonline.com In this mode, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent. chromatographyonline.com This would provide strong retention and good peak shapes for this compound.
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 190-210 nm) would be necessary. nih.gov Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. For the highest sensitivity and selectivity, coupling the HPLC/UHPLC system to a mass spectrometer (LC-MS) would be the ideal approach.
Table 3: Potential HPLC/UHPLC Methods for Purity Analysis of this compound
| Chromatographic Mode | Stationary Phase Examples | Typical Mobile Phase | Advantages |
| Reversed-Phase (RP) | C18 with polar embedding/endcapping | Water/Acetonitrile or Water/Methanol with Formic Acid | Robust and widely available |
| Hydrophilic Interaction (HILIC) | Amide, Diol, Bare Silica | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | Excellent retention for polar compounds |
Microscopic and Thermal Analysis
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. surfacesciencewestern.com A focused beam of electrons scans the surface of the sample, and the interactions between the electrons and the sample's atoms generate various signals that are collected to form an image. surfacesciencewestern.comelastomer-institut.de If this compound were analyzed in its solid state, SEM would provide detailed information about its particle size, shape, and surface texture.
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. thermofisher.comlucideon.com The electron beam used in SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. measurlabs.com For this compound (C₄H₉NO₂), EDX analysis would be expected to detect the presence of Carbon (C), Nitrogen (N), and Oxygen (O). It would not detect Hydrogen (H). This technique would be particularly useful for identifying any inorganic impurities.
Hypothetical SEM and EDX Findings for this compound
| Analysis | Parameter | Hypothetical Observation | Significance |
| SEM | Morphology | Crystalline structures with defined facets or amorphous aggregates. | Reveals the solid-state structure, which can influence physical properties like solubility and dissolution rate. |
| Particle Size | A distribution of particle sizes, e.g., in the range of 10-100 µm. | Important for processing and formulation. | |
| EDX | Elemental Composition (Atomic %) | Carbon: ~57%, Nitrogen: ~14%, Oxygen: ~29% | Confirms the presence of the expected elements in their approximate stoichiometric ratios. |
| Purity | Absence of signals from unexpected elements (e.g., metals, halogens). | Indicates the elemental purity of the sample. |
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. ceric-eric.eu The interaction of the electrons with the sample forms an image that provides information about the internal structure of the material. ceric-eric.eu High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the imaging of the atomic structure of a material, revealing details such as crystal lattice fringes. wiley.comwikipedia.org
If this compound were prepared as a nanomaterial or a thin crystalline film, TEM and HRTEM would be invaluable for its characterization. thermofisher.com TEM could reveal the size and shape distribution of nanoparticles, while HRTEM could provide direct visualization of the crystalline lattice, allowing for the identification of crystal planes and the characterization of any crystalline defects. youtube.com
Hypothetical TEM/HRTEM Data for Crystalline this compound
| Analysis | Parameter | Hypothetical Observation | Significance |
| TEM | Nanoparticle Morphology | Spherical or rod-shaped nanoparticles. | Characterizes the shape of the material at the nanoscale. |
| Size Distribution | A narrow size distribution, e.g., 20 ± 5 nm. | Determines the average size and uniformity of the nanoparticles. | |
| HRTEM | Crystal Lattice | Visible lattice fringes with a specific d-spacing (e.g., 0.3 nm). | Confirms the crystalline nature of the material and allows for the measurement of interatomic distances. |
| Crystalline Defects | Presence or absence of dislocations, stacking faults, or grain boundaries. | Provides insight into the quality of the crystalline structure. |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's properties as a function of temperature. labmanager.comalstesting.co.th TGA measures changes in mass, while DSC measures changes in heat flow. particletechlabs.com
TGA would be used to determine the thermal stability of this compound. By heating the sample at a controlled rate, the temperature at which it begins to decompose (indicated by a loss of mass) can be identified. particletechlabs.com This provides information about its stability at different temperatures.
DSC analysis would reveal information about phase transitions, such as melting and crystallization. researchgate.netiitk.ac.in For a crystalline sample of this compound, DSC would show an endothermic peak at its melting point. The area of this peak is proportional to the enthalpy of fusion. DSC can also detect glass transitions in amorphous materials.
Hypothetical TGA/DSC Data for this compound
| Analysis | Parameter | Hypothetical Value | Significance |
| TGA | Onset of Decomposition | e.g., 180 °C | Indicates the temperature at which the compound begins to degrade, a measure of its thermal stability. |
| Residual Mass at 600 °C | <1% | Shows that the compound decomposes completely, leaving little to no residue. | |
| DSC | Melting Point (Tₘ) | e.g., 75 °C | A characteristic physical property for a crystalline solid, useful for identification and purity assessment. |
| Enthalpy of Fusion (ΔHₘ) | e.g., 25 kJ/mol | The amount of energy required to melt the solid, related to the degree of crystallinity. |
Theoretical and Computational Investigations of N 1 Hydroxypropan 2 Yl Formamide
Electronic Structure and Conformation Analysis
The electronic structure and conformational preferences of N-(1-Hydroxypropan-2-yl)formamide are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to investigate these properties at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules due to its balance of accuracy and computational cost. youtube.com For a molecule like this compound, DFT calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and electronic properties such as the dipole moment and electrostatic potential.
A DFT study on formamide (B127407), the parent amide of this compound, revealed a planar geometry around the amide C-N-O unit, with a C-N bond length shorter than a typical single bond, indicating partial double-bond character due to resonance. khanacademy.org Similar resonance effects would be expected in this compound, influencing its geometry and electronic distribution. youtube.com
Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is illustrative and based on expected values for similar molecules. No published data is available for this compound.)
| Property | Expected Value | Significance |
| Optimized Geometry | Non-planar due to the chiral center | The 3D structure is crucial for its interactions. |
| Dipole Moment | ~3-5 Debye | A significant dipole moment would suggest high polarity. |
| HOMO-LUMO Gap | 5-7 eV | Indicates electronic stability and reactivity. |
| C-N Bond Length | ~1.35 Å | Shorter than a single bond, indicating resonance. |
| O-H Bond Length | ~0.96 Å | Typical for an alcohol. |
| N-H Bond Length | ~1.01 Å | Typical for a secondary amide. |
High-Level Ab Initio Methods (e.g., Coupled-Cluster Theory)
For more accurate energy and property calculations, high-level ab initio methods like Coupled-Cluster (CC) theory are often used, especially for smaller molecules or as a benchmark for DFT results. khanacademy.org CC theory provides a more rigorous treatment of electron correlation, which is important for accurately describing non-covalent interactions. While computationally expensive, methods like Coupled-Cluster Singles and Doubles with perturbative triples [CCSD(T)] are considered the "gold standard" for computational chemistry. khanacademy.org No specific coupled-cluster studies on this compound have been reported.
Conformational Landscape Exploration
The presence of rotatable bonds in this compound (around the C-C, C-N, and C-O bonds) gives rise to multiple possible conformations. A thorough conformational analysis is essential to identify the most stable conformers and understand the molecule's flexibility. This is typically done by systematically rotating the dihedral angles and calculating the energy of each resulting structure using methods like DFT.
Studies on secondary amides have shown that the anti disposition between the Cα-H proton and the N-H bond is often the most stable conformation. acs.org For this compound, the interplay of steric hindrance and potential intramolecular hydrogen bonds would dictate the preferred three-dimensional structure.
Intermolecular Interactions and Non-Covalent Bonding
The hydroxyl and amide groups in this compound are capable of forming various non-covalent interactions, which are critical in determining its physical properties and how it interacts with other molecules.
Hydrogen Bonding Networks
The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. The N-H group and the O-H group can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. acs.org This allows for the formation of extensive hydrogen-bonding networks.
Computational studies on simple amides like formamide have shown that they form dimers and larger aggregates through strong N-H···O=C hydrogen bonds. acs.org In the case of this compound, both amide-amide and amide-hydroxyl hydrogen bonds would contribute to its condensed-phase structure. The presence of both donor and acceptor sites allows for the formation of complex, three-dimensional networks.
Other Non-Covalent Interactions (e.g., Halogen Bonds)
While this compound itself cannot form halogen bonds, understanding this type of interaction is relevant in the broader context of non-covalent forces that can be engineered into related molecules. Halogen bonding occurs when an electrophilic region on a halogen atom interacts with a nucleophilic site, such as the carbonyl oxygen of an amide. nih.gov If, for instance, a halogenated substituent were introduced to the formyl group, the possibility of halogen bonding would need to be considered in theoretical models.
Computational Analysis of Solvent Effects on Interactions
There is no specific research data available detailing the computational analysis of solvent effects on the interactions of this compound.
Studies on the related, simpler molecule, formamide, have utilized methods like the polarizable continuum model (PCM) at the B3LYP/6-311++G(d,p) level of theory to investigate the influence of various solvents on its molecular properties. rsc.org Such analyses for this compound would be necessary to understand how its hydroxyl and propyl substituents modify its interactions with polar and non-polar media compared to the parent amide, but this work does not appear to have been performed.
Computational Reaction Dynamics and Mechanism Elucidation
No specific information regarding the computational reaction dynamics or mechanism elucidation for this compound could be found. The following sections describe the standard computational methods used for such investigations, though their direct application to the target compound is not documented.
There are no published studies on the transition state localization or Intrinsic Reaction Coordinate (IRC) analysis of reactions involving this compound.
IRC analysis is a fundamental computational method used to map a chemical reaction's path from a transition state to the reactants and products. scm.comresearchgate.net This technique confirms that a calculated transition state structure correctly connects the desired reactants and products along the minimum energy pathway. While this method has been applied to study various reactions, such as tautomerization in pyridine (B92270) systems, its use for this compound has not been reported. researchgate.net
Specific molecular dynamics (MD) simulations focused on the dynamic behavior of this compound are not available in the current body of scientific literature.
MD simulations are a powerful tool for studying the structural, dynamical, and thermodynamical properties of molecular systems, from small molecules in solution to large biological macromolecules. mdpi.comnih.gov These simulations calculate the trajectory of atoms and molecules over time, providing insight into conformational changes, intermolecular interactions, and transport properties. researchgate.net While MD studies have been conducted on related solvents like formamide, data for this compound is absent. researchgate.net
There is a lack of specific data from quantum chemical calculations on the energetics and activation barriers for reactions involving this compound.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are essential for determining the energy landscapes of chemical reactions, including the relative energies of reactants, products, and transition states, thereby providing the activation barrier. For the parent molecule, formamide, the rotational barrier of the C-N bond has been a subject of both experimental and theoretical investigation, with values influenced by the solvent environment. researchgate.net However, similar detailed energetic analyses for this compound have not been published.
Prediction of Reactivity and Selectivity via Computational Models
No computational models for predicting the reactivity and selectivity of this compound have been described in the literature. Such models often rely on the detailed electronic structure and energetic information derived from the computational methods mentioned previously, none of which are available for this specific compound.
Applications of N 1 Hydroxypropan 2 Yl Formamide in Advanced Organic Synthesis and Materials Science
N-(1-Hydroxypropan-2-yl)formamide as a Chiral Building Block
The potential of a chiral molecule like this compound, which possesses a stereocenter, is theoretically significant for asymmetric synthesis. However, specific examples and detailed studies of its application are scarce.
Role in Asymmetric Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral auxiliaries and building blocks are pivotal in controlling the stereochemical outcome of a reaction. While many chiral alcohols and amines are extensively used for this purpose, there is no readily available research demonstrating the specific use of this compound as a chiral auxiliary or a direct building block in the asymmetric synthesis of specific enantiomerically pure compounds. General principles of asymmetric synthesis often involve the temporary incorporation of a chiral molecule to direct the formation of a new stereocenter, followed by its removal. However, the efficacy and specific methodologies for employing this compound in this capacity have not been detailed in the reviewed literature.
Precursor for Complex Molecular Architectures
The structural features of this compound, containing both a hydroxyl and a formamide (B127407) group, theoretically allow for a range of chemical transformations, making it a potential precursor for more complex molecules. The hydroxyl group can be a site for etherification, esterification, or oxidation, while the formamide group can be hydrolyzed to an amine or participate in cyclization reactions. Despite this potential, there is a lack of published research that showcases the use of this compound as a starting material for the synthesis of intricate molecular architectures.
Application in Peptide Chemistry (e.g., as a protecting group intermediate)
Peptide synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive side chains of amino acids. The formyl group is a known protecting group for amines, and the hydroxyl group in this compound could potentially be used to create more complex, cleavable protecting groups. However, the scientific literature does not provide specific instances of this compound being used as an intermediate in the development or application of protecting groups for peptide synthesis. Standard protecting groups like Boc and Fmoc dominate the field, and while novel protecting strategies are always an area of research, the contribution of this specific compound is not documented.
This compound in Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in pharmaceuticals and materials science. The nitrogen and oxygen atoms in this compound make it a theoretical candidate for the synthesis of various heterocyclic systems.
Involvement in Fused Heterocycle Formation
The synthesis of fused heterocycles often involves intramolecular cyclization reactions where different functional groups within a molecule react to form a new ring system. While the structure of this compound suggests possibilities for such reactions, for instance, through the interaction of the formamide and hydroxyl groups or their derivatives, there is no available literature that describes its specific involvement in the formation of fused heterocyclic compounds.
Precursor for Nitrogen-Containing Cyclic Systems (e.g., Pyrroles, Tetrahydroisoquinolines)
The synthesis of nitrogen-containing heterocycles like pyrroles and tetrahydroisoquinolines from simple acyclic precursors is a well-established area of organic chemistry. For example, the Paal-Knorr synthesis is a common method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine. While the amine derived from the hydrolysis of this compound could theoretically be used in such reactions, there are no specific studies detailing the use of this compound as a direct precursor for pyrroles.
Similarly, the synthesis of tetrahydroisoquinolines, such as through the Pictet-Spengler reaction, typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. Again, while the amino alcohol derived from this compound could potentially be modified to participate in such a reaction, there is no direct evidence in the literature of its use for this purpose. A search for the synthesis of these heterocycles reveals many established methods, none of which explicitly mention this compound as a starting material.
Advanced Materials and Polymer Science Applications of this compound
The unique bifunctional nature of this compound, possessing both a hydroxyl group and a formamide moiety, positions it as a promising candidate for various applications in advanced materials and polymer science. Its ability to act as a monomer or a modifying agent allows for the introduction of specific functionalities into polymer backbones, influencing properties such as hydrophilicity, cross-linking density, and reactivity.
Incorporation into Biobased Polymers and Renewable Carbon Strategies
The drive towards a circular economy and sustainable chemical production has intensified research into biobased polymers derived from renewable resources. researchgate.netresearchgate.net this compound, with its potential to be synthesized from renewable feedstocks, aligns well with these renewable carbon strategies. The presence of both a hydroxyl and an amide-like group allows it to be incorporated into various polymer architectures, such as polyesters and polyamides, which are often derived from biobased monomers. acs.orgacs.org
The hydroxyl group of this compound can readily participate in polycondensation reactions with dicarboxylic acids to form polyester (B1180765) chains. nih.gov This introduces a pendant formamide group along the polymer backbone, which can enhance properties like polarity and hydrogen bonding. Furthermore, the development of biobased polyamides often relies on renewable diamines and diacids. osti.govrenewable-carbon.eu While not a traditional diamine, this compound could be used as a comonomer to modify the properties of biobased polyamides, potentially improving their moisture absorption and dyeability due to the hydrophilic nature of the hydroxyl and formamide groups. msesupplies.com
The table below illustrates the potential for this compound to be integrated into existing biobased polymer frameworks, highlighting the functional groups it can contribute.
| Polymer Type | Potential Role of this compound | Resulting Polymer Functionality |
| Bio-polyesters | Comonomer with diacids | Pendant formamide groups, increased hydrophilicity |
| Bio-polyamides | Modifying comonomer with diamines and diacids | Pendant hydroxyl groups, enhanced hydrogen bonding |
The incorporation of such functional monomers is a key strategy in the design of next-generation biobased polymers with tailored properties for specific applications, moving beyond simple substitution of petroleum-based plastics to creating materials with enhanced performance. acs.org
Potential in Nanoreactor Systems for Chemical Synthesis
Polymer-based nanoreactors are compartmentalized systems that can isolate and facilitate chemical reactions on a nanoscale, often in aqueous environments. mdpi.comacademie-sciences.fr These nanostructures, which can be in the form of micelles, vesicles, or cross-linked polymer networks, often rely on the self-assembly of amphiphilic block copolymers. nih.gov The bifunctional nature of this compound makes it a valuable potential component in the synthesis of such polymers.
By incorporating this compound into a polymer chain, it is possible to create hydrophilic segments due to the presence of the hydroxyl and formamide groups. msesupplies.com These hydrophilic domains are crucial for the stability of the nanoreactor in aqueous media. Furthermore, the hydroxyl group can serve as a reactive site for the anchoring of catalysts or other functional molecules within the nanoreactor's core or corona. nih.gov This allows for the creation of highly localized reaction environments, increasing reaction efficiency and selectivity.
The potential utility of this compound in nanoreactor design is summarized in the following table, which outlines the key features it could impart to a polymer system.
| Nanoreactor Component | Contribution of this compound | Benefit for Nanoreactor System |
| Hydrophilic Block | Introduction of -OH and -CONH- groups | Enhanced water solubility and stability |
| Reactive Polymer | Provides pendant hydroxyl groups | Site for catalyst immobilization or further functionalization |
| Cross-linked Shell | Hydroxyl groups can act as cross-linking sites | Increased structural integrity and robustness |
The versatility of this compound as a monomer could allow for the fine-tuning of the nanoreactor's properties, such as the size of the hydrophilic domain and the density of reactive sites, making it a promising building block for the next generation of catalytic nanoreactors. mdpi.com
Contributions to Specialty Chemicals and Advanced Materials
The demand for specialty chemicals and advanced materials with tailored properties is ever-increasing. Functional monomers are the key to unlocking this potential, and this compound, with its two distinct functional groups, is a prime candidate for this role. fiveable.me The hydroxyl group, in particular, is a versatile functional handle that can be used to modify the properties of a wide range of materials. msesupplies.comrsc.org
The presence of hydroxyl groups in a polymer can significantly enhance its adhesion to various substrates, improve its dyeability, and increase its hydrophilicity. researchgate.net In the context of this compound, its incorporation into polymer backbones could lead to the development of specialty adhesives, coatings, and textiles with enhanced performance characteristics. Furthermore, the hydroxyl groups can serve as reactive sites for post-polymerization modification, allowing for the grafting of other molecules to create materials with complex architectures and functionalities. nih.gov
The formamide group also contributes to the unique properties of materials derived from this compound. The N-formyl group is known to participate in various chemical reactions and can be a precursor for other functional groups. nih.govgoogle.com This opens up possibilities for creating materials that can be chemically modified under specific conditions, leading to applications in areas such as responsive materials and drug delivery systems.
The following table outlines some of the potential contributions of this compound to the properties of specialty chemicals and advanced materials.
| Material Property | Contribution from this compound | Potential Application |
| Adhesion | Hydrogen bonding from -OH and -CONH- groups | Specialty adhesives and coatings |
| Hydrophilicity | Presence of polar -OH and -CONH- groups | Water-absorbent materials, improved dyeability in textiles |
| Reactivity | Reactive -OH group for cross-linking or grafting | Thermosets, functionalized surfaces |
| Chemical Modifiability | Potential for reactions involving the N-formyl group | Responsive materials, drug delivery matrices |
The ability to introduce both hydroxyl and formamide functionalities makes this compound a versatile building block for the design of a new generation of specialty polymers and advanced materials with precisely controlled properties.
Future Research Directions and Unexplored Avenues for N 1 Hydroxypropan 2 Yl Formamide
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing green and economically viable methods for synthesizing N-(1-Hydroxypropan-2-yl)formamide, moving away from conventional routes that may rely on harsh conditions or petroleum-based feedstocks.
Key Research Thrusts:
Biocatalytic Synthesis: The use of enzymes, such as lipases or transaminases, could offer a highly selective and environmentally benign route. Researchers could explore the enzymatic formylation of 2-amino-1-propanol or the amination of a suitable hydroxy-aldehyde precursor.
Renewable Feedstocks: Investigating pathways from biomass-derived platform chemicals, such as glycerol (B35011) or lactic acid, would align with the principles of a circular economy. This could involve multi-step chemo-catalytic conversions designed to maximize atom economy.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The synthesis of this compound would be an excellent candidate for optimization using flow chemistry protocols.
Table 1: Comparison of Potential Synthetic Routes
| Parameter | Conventional Synthesis | Potential Biocatalytic Route | Potential Flow Chemistry Route |
| Starting Materials | Petroleum-based | Renewable (e.g., bio-derived amines) | Flexible |
| Reaction Conditions | High temperature/pressure | Mild (near-ambient) | Precisely controlled |
| Selectivity | Moderate to high | Very high (enantioselective) | High, tunable |
| Waste Generation | Moderate | Low (biodegradable catalysts) | Minimized |
| Scalability | Established, but can be hazardous | Can be challenging | Excellent, modular |
In-depth Understanding of Complex Reaction Networks
The dual functionality of this compound suggests it can participate in complex reaction networks. A deeper understanding of its reactivity is crucial for its application as a versatile intermediate.
Areas for Investigation:
Selective Functionalization: Developing protocols for the selective reaction of either the hydroxyl or the formamide (B127407) group would be a primary goal. This would enable its use as a synthon where one group acts as a protecting group while the other is modified.
Polymerization Studies: The molecule could potentially act as an A-B type monomer for the synthesis of novel poly(amide-ether)s or other functional polymers. Research would need to establish the conditions under which controlled polymerization can occur.
Reaction with Difunctional Reagents: Studying its reactions with compounds like phosgene, diisocyanates, or diacyl chlorides could lead to the formation of heterocycles or linear oligomers with tailored properties.
Exploration of New Catalytic Applications
The inherent structure of this compound makes it a candidate for applications in catalysis, either as a ligand for metal catalysts or as an organocatalyst itself.
Chiral Ligand Synthesis: The molecule possesses a stereocenter. Its enantiomerically pure forms could serve as precursors for chiral ligands used in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.
Organocatalysis: The hydrogen-bond donating capabilities of both the hydroxyl and amide protons could be exploited in organocatalytic transformations, such as activating carbonyl compounds or stabilizing transition states.
Metal-Organic Frameworks (MOFs): As a bifunctional linker, derivatives of this compound could be designed to self-assemble with metal ions to form novel MOFs with potential applications in gas storage, separation, or catalysis.
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry and machine learning are poised to revolutionize how molecules are designed. These tools can be applied to this compound to predict the properties of its derivatives and guide synthetic efforts.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, predict spectroscopic properties, and assess the reactivity of different sites on the molecule. This can help in designing selective reactions.
Quantitative Structure-Activity Relationship (QSAR): By creating a virtual library of derivatives and calculating their electronic and steric properties, QSAR models could predict their potential efficacy as ligands, catalysts, or even biologically active molecules. biorxiv.orgnih.gov This approach is widely used in drug discovery and can be adapted for materials design. biorxiv.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations could be used to understand how derivatives of this compound might behave in solution or interact with a surface or a biological target, providing insights into their application in materials science or as functional molecules.
Table 2: Hypothetical Derivatives and Computationally Targeted Properties
| Derivative Structure | Modification | Predicted Property to Investigate | Potential Application |
| O-acylated derivative | Esterification of the hydroxyl group | Increased lipophilicity, altered solubility | Pro-drug design, specialty solvent |
| N-alkylated derivative | Alkylation of the amide nitrogen | Modified hydrogen bonding, steric hindrance | Precursor for chiral ligands |
| Phenyl-substituted derivative | Introduction of an aromatic ring | Enhanced thermal stability, π-stacking | Monomer for high-performance polymers |
| Fluorinated derivative | Introduction of fluorine atoms | Altered electronic properties, increased stability | Functional materials, electronic applications |
Integration with Emerging Technologies in Chemical Synthesis and Materials Science
The future utility of this compound will also depend on its integration with cutting-edge technologies that are reshaping the chemical industry.
AI-Driven Synthesis Planning: Artificial intelligence platforms can retrospectively analyze reaction databases to propose novel and efficient synthetic routes. Applying these tools could uncover non-obvious pathways to this compound and its derivatives.
High-Throughput Experimentation (HTE): HTE platforms, using robotic automation, could rapidly screen various catalysts, solvents, and reaction conditions for the synthesis and functionalization of the molecule, accelerating the discovery of optimal protocols.
Self-Assembling Materials: Designing derivatives that can undergo spontaneous and controlled self-assembly into supramolecular structures is a major goal of modern materials science. The hydrogen bonding capabilities of this compound provide a foundation for creating such "smart" materials, like gels or liquid crystals.
By pursuing these future research directions, the scientific community can transform this compound from a simple chemical compound into a valuable platform for innovation in sustainable synthesis, advanced materials, and catalysis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1-Hydroxypropan-2-yl)formamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Utilize non-enzymatic condensation reactions in aqueous environments, as demonstrated in studies involving formamide derivatives and amino-thiols (e.g., cysteine) . Key parameters include pH control (6.5–8.0), temperature (25–40°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) enhances purity and yield. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with characteristic peaks for the formamide group (δ ~8.0 ppm for ¹H; ~165 ppm for ¹³C) and hydroxyl protons (δ ~1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ions).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
- HPLC : Quantify purity using C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodology : Conduct controlled solubility experiments in diverse solvents (e.g., DMSO, ethanol, water) under standardized conditions (25°C, 48 hr equilibration). Use dynamic light scattering (DLS) to detect aggregation, and thermogravimetric analysis (TGA) to assess hygroscopicity. Cross-reference with crystallinity data (via X-ray diffraction) to determine if polymorphism affects solubility .
Q. What methodologies are recommended for analyzing polymorphic forms of this compound?
- Methodology :
- X-ray Diffraction (XRD) : Resolve crystal structures to identify polymorphs. Compare experimental patterns with simulated data from single-crystal studies .
- Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points, glass transitions) to distinguish polymorphs.
- Hot-Stage Microscopy : Visualize phase transitions in real-time under polarized light.
Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform stress testing by incubating the compound in buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via HPLC-MS and quantify impurities using relative response factors (e.g., limit of 0.1% for individual impurities as per pharmacopeial standards) . For thermal stability, use isothermal TGA at 100–150°C.
Q. What strategies are effective for assessing biological interactions of this compound, such as enzyme inhibition or cytotoxicity?
- Methodology :
- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays .
- Cytotoxicity Screening : Use human cell lines (e.g., colon cancer cells) with MTT assays, comparing IC₅₀ values to reference compounds .
- Molecular Docking : Simulate binding interactions using software like AutoDock Vina, leveraging crystallographic data from related formamide-protein complexes .
Q. How can computational chemistry predict the reactivity and stereochemical outcomes of this compound in synthetic pathways?
- Methodology :
- Density Functional Theory (DFT) : Calculate activation energies for key reactions (e.g., nucleophilic substitutions) using Gaussian 16 with B3LYP/6-31G* basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction mechanisms (e.g., aqueous vs. aprotic environments).
- Chirality Analysis : Predict enantiomeric excess using stereodescriptors from InChI strings (e.g., R/S configurations in –10) .
Data Contradiction Analysis
- Example : Discrepancies in reported biological activity may arise from impurity profiles or stereochemical variations. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
